molecular formula C15H11N B181262 2-Phenylquinoline CAS No. 612-96-4

2-Phenylquinoline

Cat. No. B181262
Key on ui cas rn: 612-96-4
M. Wt: 205.25 g/mol
InChI Key: FSEXLNMNADBYJU-UHFFFAOYSA-N
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Patent
US04519938

Procedure details

A 1-liter capacity flask equipped with N2 -bleeding tube, thermometer, paddle stirrer, and condenser was charged with 2-phenyl-4-quinolinecarboxylic acid, 227.7 g (0.90 mol), quinoline 200.0 g, and cupurons oxide 20.0 g (0.14 mol). The flask was heated with stirring to 200° C., and maintained at 200° C. for 1 hour. CO2 started to evolve at about 120° C. The mixture was cooled to room temperature, and filtered by suction using filter aid and ether. Ether was evaporated from the filtrate in a vacuum evaporator, and the residue was subjected to fractional distillation under vacuum. A fraction was collected at 140° C./0.2 mmHG-155° C./0.5 mmHg which was 99+% pure 2-phenylquinoline by GC, NMR. M.p. 80°-84° C. The yield was 82.0 g (44%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:16]=[C:15](C(O)=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N1C2C(=CC=CC=2)C=CC=1.C(=O)=O>>[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O
Name
Quantity
200 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
oxide
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring to 200° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-liter capacity flask equipped with N2 -bleeding tube
TEMPERATURE
Type
TEMPERATURE
Details
The flask was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 200° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to evolve at about 120° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered by suction
FILTRATION
Type
FILTRATION
Details
using filter aid and ether
CUSTOM
Type
CUSTOM
Details
Ether was evaporated from the filtrate in a vacuum evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractional distillation under vacuum
CUSTOM
Type
CUSTOM
Details
A fraction was collected at 140° C./0.2 mmHG-155° C./0.5 mmHg which

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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